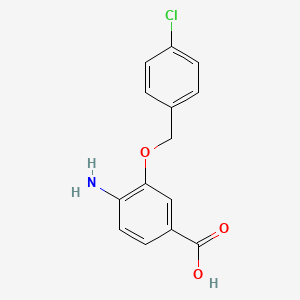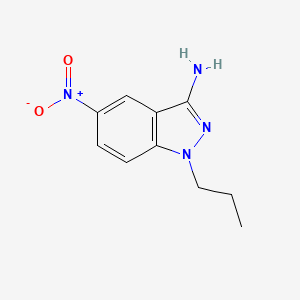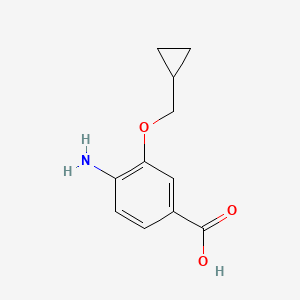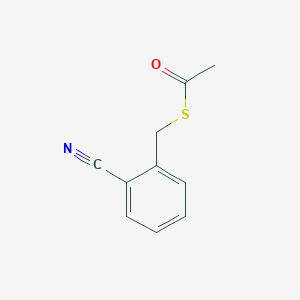![molecular formula C6H8N2O B11925450 7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one CAS No. 7721-57-5](/img/structure/B11925450.png)
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-5,6-diazaspiro[24]hept-6-en-4-one is a unique spiro compound characterized by its distinctive bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one can be achieved through several methods. One common approach involves the reaction of 1-acetyl-1-carboxycyclopropane with hydrazine . This reaction proceeds under mild conditions and yields the desired spiro compound. Another method involves the treatment of 4-(2-hydroxyethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one with concentrated sulfuric acid, followed by dehydration .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spiro structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one involves its interaction with molecular targets through its spiro structure. This interaction can affect various biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share a similar spiro structure and have biological activities such as diuretic and antiandrogenic effects.
4-Methyl-7-oxo-5,6-diazaspiro[2.4]hept-4-ene: Another spiro compound with similar synthetic routes and applications.
Uniqueness
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one is unique due to its specific spiro structure, which allows for diverse chemical reactions and potential applications in various fields. Its ability to undergo multiple types of reactions and interact with biological targets makes it a valuable compound for research and development.
Propriétés
Numéro CAS |
7721-57-5 |
|---|---|
Formule moléculaire |
C6H8N2O |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
4-methyl-5,6-diazaspiro[2.4]hept-4-en-7-one |
InChI |
InChI=1S/C6H8N2O/c1-4-6(2-3-6)5(9)8-7-4/h2-3H2,1H3,(H,8,9) |
Clé InChI |
DUZXHXOJMPMPFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NNC(=O)C12CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)













